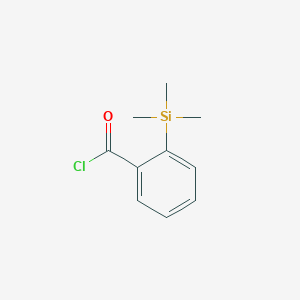
2-(Trimethylsilyl)benzoyl chloride
Beschreibung
2-(Trimethylsilyl)benzoyl chloride is a silicon-substituted derivative of benzoyl chloride, featuring a trimethylsilyl (-Si(CH₃)₃) group at the ortho position of the aromatic ring. This modification introduces unique steric and electronic properties, distinguishing it from other benzoyl chloride derivatives. The trimethylsilyl group is both bulky and weakly electron-donating due to the σ-π conjugation of silicon, which can influence reactivity in acylations and nucleophilic substitutions.
Eigenschaften
CAS-Nummer |
100475-98-7 |
|---|---|
Molekularformel |
C10H13ClOSi |
Molekulargewicht |
212.75 g/mol |
IUPAC-Name |
2-trimethylsilylbenzoyl chloride |
InChI |
InChI=1S/C10H13ClOSi/c1-13(2,3)9-7-5-4-6-8(9)10(11)12/h4-7H,1-3H3 |
InChI-Schlüssel |
CLMNKQSTJHNSMB-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC=CC=C1C(=O)Cl |
Kanonische SMILES |
C[Si](C)(C)C1=CC=CC=C1C(=O)Cl |
Synonyme |
Benzoyl chloride, 2-(trimethylsilyl)- (9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tretinoin tocoferil is synthesized by esterifying all-trans retinoic acid (tretinoin) with alpha-tocopherol (vitamin E). The reaction typically involves dissolving tretinoin in a suitable solvent like dichloromethane, followed by the addition of alpha-tocopherol and a catalyst to facilitate the esterification process . The reaction mixture is then subjected to conditions that promote ester formation, such as heating and stirring.
Industrial Production Methods
In industrial settings, the production of tretinoin tocoferil involves large-scale esterification processes under controlled conditions to ensure high yield and purity. The reaction is carried out in reactors equipped with temperature and pressure control systems. After the reaction, the product is purified using techniques like chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Tretinoin tocoferil undergoes several types of chemical reactions, including:
Photodegradation: Exposure to UV and visible light can cause the compound to degrade, following second-order kinetics.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and light sources such as UV lamps.
Photodegradation: Light sources like cool white fluorescent lamps and UV-A lamps are used to study the photostability of the compound.
Major Products Formed
The major products formed from the oxidation and photodegradation of tretinoin tocoferil include epoxides, dioxetanes, and endoperoxides .
Wissenschaftliche Forschungsanwendungen
Tretinoin tocoferil has a wide range of scientific research applications:
Chemistry: It is used in studies related to photostability and oxidative degradation of retinoid compounds.
Medicine: Tretinoin tocoferil is used in the treatment of skin conditions such as acne, photoaging, and skin ulcers. .
Wirkmechanismus
Tretinoin tocoferil exerts its effects through a dual-action mechanism:
Tretinoin: Promotes cell turnover and reduces the cohesion of follicular epithelial cells, preventing the formation of new acne lesions.
Tocoferil: Acts as an antioxidant, protecting cells from oxidative stress by neutralizing free radicals.
Synergistic Effect: The combination of tretinoin and tocoferil allows for better penetration and efficacy, targeting the root causes of acne and aging while promoting overall skin health.
Vergleich Mit ähnlichen Verbindungen
Structural and Electronic Effects of Substituents
The reactivity and applications of substituted benzoyl chlorides are heavily influenced by the nature of their substituents. Below is a comparative analysis:
2-(Trifluoromethyl)benzoyl Chloride
- Substituent : Trifluoromethyl (-CF₃) at the ortho position.
- Electronic Effects : Strong electron-withdrawing via inductive effects, reducing electron density at the carbonyl carbon.
- Reactivity : Enhanced electrophilicity accelerates nucleophilic acyl substitution, making it valuable in synthesizing agrochemicals and pharmaceuticals under stringent regulatory frameworks .
- Applications : Key intermediate in fluorinated drug candidates (e.g., kinase inhibitors).
Benzoyl Chloride, 2-(Methylthio)-
- Substituent : Methylthio (-SCH₃) at the ortho position.
- Electronic Effects : Weak electron-donating via sulfur’s lone pairs, slightly deactivating the carbonyl.
- Reactivity : Moderate electrophilicity; used in thioether-linked polymer precursors and specialty chemicals. Market projections indicate growth in Asia-Pacific due to industrial demand .
2-Fluoro-3-(Trifluoromethyl)benzoyl Chloride
- Substituent : Fluorine and trifluoromethyl groups at adjacent positions.
- Electronic Effects : Combined electron-withdrawing effects increase carbonyl polarization, enhancing reactivity toward amines and alcohols.
- Applications : Building block for fluorinated liquid crystals and bioactive molecules .
2-(Chlorothio)-benzoyl Chloride
- Substituent : Chlorothio (-SCl) at the ortho position.
- Reactivity: Dual electrophilic sites (carbonyl and SCl) enable diverse transformations, including thioesterifications.
2-(Trimethylsilyl)benzoyl Chloride
- Substituent : Trimethylsilyl (-Si(CH₃)₃) at the ortho position.
- Electronic Effects : Weak electron-donating and steric shielding reduce carbonyl reactivity compared to -CF₃ analogs.
- Applications : Likely used in silicon-containing polymer synthesis or as a protecting group in multistep organic reactions.
Comparative Data Table
Reactivity in Reductive Pathways
Electrochemical studies on benzoyl chloride derivatives reveal substituent-dependent mechanisms. For example:
- Benzoyl chloride (unsubstituted): Reduces to stilbene dibenzoate via radical coupling in acetonitrile .
- Benzoyl fluoride : Forms benzyl benzoate via stabilized anion radicals, a pathway mimicked by benzoyl chloride in the presence of pyridine .
- This compound : Expected to exhibit slower radical coupling due to steric hindrance, favoring alternative pathways like anion radical stabilization.
Market and Regulatory Considerations
- 2-(Trifluoromethyl)benzoyl chloride : Dominates in pharmaceuticals, subject to strict environmental and safety regulations .
- Benzoyl chloride, 2-(methylthio)- : Growing demand in emerging markets, with cost-effective production in China .
- This compound : Likely a niche product with specialized applications, requiring compliance with silicon-handling protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


